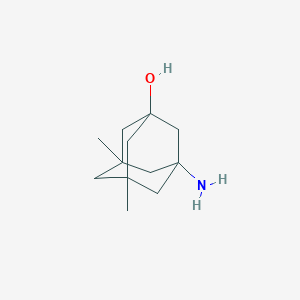

3-Amino-5,7-dimethyladamantan-1-ol

Descripción

Overview of Adamantane (B196018) Derivatives in Medicinal Chemistry Research

Adamantane derivatives have a rich history in medicinal chemistry, dating back to the discovery of the antiviral properties of amantadine (B194251) in the 1960s. nih.govacs.org This initial success spurred further investigation into the potential of the adamantane scaffold in various therapeutic areas. The unique properties of adamantane, such as its high symmetry and lipophilicity, have made it an attractive moiety for modifying existing drugs and designing new ones. ingentaconnect.com

The research into adamantane derivatives has expanded significantly over the years, with studies exploring their use as antiviral, antibacterial, antifungal, and anticancer agents, as well as their potential in treating neurodegenerative diseases. researchgate.net The versatility of the adamantane structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. ingentaconnect.comnih.gov

Table 1: Examples of Adamantane Derivatives in Medicinal Chemistry

| Compound | Therapeutic Area | Key Research Findings |

| Amantadine | Antiviral (Influenza A), Anti-Parkinsonian | First adamantane derivative with clinical application, inhibits viral replication. nih.govacs.org |

| Rimantadine | Antiviral (Influenza A) | A more active analog of amantadine. nih.gov |

| Memantine (B1676192) | Neurodegenerative Diseases (Alzheimer's) | NMDA receptor antagonist, used in the management of moderate to severe Alzheimer's disease. researchgate.net |

| Adapromine | Antiviral | Exhibits antiviral activity. researchgate.net |

| Tromantadine | Antiviral | Active against herpes simplex viruses. researchgate.net |

| Adapalene | Dermatology (Acne) | A retinoid-like compound with anti-inflammatory properties. acs.orgresearchgate.net |

| Saxagliptin | Antidiabetic (Type 2 Diabetes) | A dipeptidyl peptidase-4 (DPP-4) inhibitor. researchgate.net |

| Vildagliptin (B1682220) | Antidiabetic (Type 2 Diabetes) | Another DPP-4 inhibitor used in the treatment of type 2 diabetes. researchgate.net |

Significance of the Adamantane Scaffold in Drug Design and Bioavailability Enhancement

The adamantane scaffold plays a crucial role in modern drug design due to its unique structural and physicochemical properties. Its rigid and bulky nature can influence a drug's interaction with its biological target, often leading to increased potency and selectivity. ingentaconnect.comnih.gov

One of the most significant contributions of the adamantane moiety is its ability to enhance the bioavailability of a drug. nih.gov The lipophilic character of adamantane facilitates the passage of drugs across biological membranes, including the blood-brain barrier. ingentaconnect.com This property is particularly valuable for drugs targeting the central nervous system. ingentaconnect.com Furthermore, the steric bulk of the adamantane cage can protect the rest of the molecule from metabolic degradation, thereby increasing its half-life and duration of action. nih.gov

The introduction of an adamantane group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.comnih.gov This has been a key strategy in drug development to improve the pharmacokinetic profiles of various compounds. nih.gov

Table 2: Physicochemical Properties of 3-Amino-5,7-dimethyladamantan-1-ol

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO |

| Molecular Weight | 195.30 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 63971-25-5 nih.gov |

Contextualization of this compound within Adamantane Chemistry Research

This compound is a specific derivative of adamantane that has garnered attention in scientific research. It is structurally related to memantine, a well-known drug used in the treatment of Alzheimer's disease. Research into this compound often focuses on its potential as a building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurodegenerative diseases.

The synthesis of this compound can be achieved through various routes, often starting from 1,3-dimethyladamantane (B135411) or memantine hydrochloride. researchgate.net Its chemical properties, including its ability to undergo oxidation, reduction, and substitution reactions, make it a versatile intermediate in organic synthesis. The study of this compound contributes to the broader understanding of adamantane chemistry and the development of new adamantane-based therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBAOBUCHCHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391965 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63971-25-5 | |

| Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5,7-dimethyladamantan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5,7-dimethyladamantan-1-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3K7F98Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5,7 Dimethyladamantan 1 Ol

Established Synthetic Routes and Strategies

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol and related bridgehead-substituted adamantanes often involves the functionalization of the adamantane (B196018) core through multi-step sequences. Key strategies include one-pot procedures and carefully controlled nitroxylation and hydrolysis reactions.

Nitroxylation Processes and Hydrolysis

The introduction of amino and hydroxyl groups at the bridgehead positions of the adamantane skeleton is frequently achieved through nitroxylation followed by hydrolysis. The nitroxylation of adamantane and its derivatives can be carried out using reagents like nitric acid or a mixture of nitric acid and acetic acid. researchgate.netresearchgate.net This process is often followed by reduction or hydrolysis to yield the desired amino alcohol. researchgate.net

For example, the synthesis of 3-amino-1-adamantanol, a closely related compound, can be achieved by reacting amantadine (B194251) (1-aminoadamantane) or its salts with a nitrating agent, followed by hydrolysis. google.com The nitration of 1,3-dimethyladamantane (B135411), the precursor to the title compound's core structure, has also been reported as a key step in the synthesis of related derivatives. nih.gov The reaction of adamantane-1-ylmethanols with fuming nitric acid leads to nitroxylation, which can then be followed by reduction to produce diols. researchgate.net This nitroxylation process can sometimes be accompanied by oxidation, leading to the formation of carboxylic acid derivatives. researchgate.net

A general method for the hydroxylation of adamantane at the bridgehead position utilizes systems like H2O-CBr4 in the presence of various metal complexes. researchgate.net In these systems, hypohalous acids (HOCl or HOBr) are generated in situ and act as the oxidants. researchgate.net

Control of Reaction Conditions: Temperature and Stoichiometry

The outcome of the synthesis of substituted adamantanes is highly dependent on the reaction conditions. Temperature and the stoichiometric ratio of reactants are critical parameters that must be carefully controlled to achieve the desired product with good yield and purity. researchgate.netgoogle.com

In the synthesis of 3-amino-1-adamantanol from amantadine, the nitration reaction is typically performed in an ice-water bath, followed by a longer reaction period at room temperature. google.com The subsequent hydrolysis step also requires careful temperature control. google.com Similarly, the synthesis of memantine (B1676192) from 1,3-dimethyladamantane involves a reaction with formamide (B127407) and nitric acid where the temperature is controlled, first at room temperature and then heated to 85 °C. nih.gov The influence of temperature on the yield of related adamantane derivatization reactions has been systematically studied. jlu.edu.cn

Derivatization and Structural Modification Approaches

The presence of three distinct functional groups (a primary amine, a tertiary alcohol, and a dimethylated adamantane core) in this compound makes it a versatile platform for synthesizing a variety of more complex molecules, including trisubstituted adamantanes and novel heterocyclic systems.

Transformations for 1,2,3-Trisubstituted Adamantanes

The synthesis of polysubstituted adamantane derivatives is an area of active research. researchgate.net Starting from functionalized adamantanes like this compound, further substitutions can be achieved. While direct transformation to 1,2,3-trisubstituted adamantanes from this specific starting material is not extensively detailed in the provided search results, the synthesis of various disubstituted adamantanes provides a foundation for such transformations. mdpi.comrsc.org For example, intramolecular free-radical reactions have been used to create 1,2-disubstituted adamantanes. rsc.org The construction of the adamantane framework itself can also lead to densely substituted cores. mdpi.com

Synthesis of Novel Cage Heterocycles

The functional groups of this compound can be utilized to construct novel heterocyclic structures fused to or appended from the adamantane cage. The amino group, for instance, can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are precursors to various heterocyclic systems. mdpi.com A general method for synthesizing derivatives of 3-aminotricyclo[3.3.1.1³,⁷]decan-1-ol involves its condensation with various aldehydes or ketones in refluxing ethanol (B145695). mdpi.com This approach opens pathways to new adamantane-containing heterocycles. While the direct synthesis of complex cage heterocycles from this compound is a specialized area, the principles of using amino alcohols in heterocyclic synthesis are well-established. open.ac.uk

Reactions with Nucleophiles for New 2-Oxaadamantane Derivatives

The construction of the 2-oxaadamantane framework can be achieved through several synthetic strategies, primarily involving transannular cyclizations of bicyclo[3.3.1]nonane precursors. nih.gov One established method involves the reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid. nih.gov This reaction does not start from this compound but proceeds through the intermediate formation of nitrated derivatives, specifically 3-chloro-5,7-dimethyladamantan-1-yl nitrate (B79036) and 5,7-dimethyladamantane-1,3-diyl dinitrate. nih.gov

Subsequent intramolecular cyclization and hydrolysis steps yield 2-oxaadamantane derivatives. For instance, the reaction of 1,3-dichloro-5,7-dimethyladamantane in methylene (B1212753) chloride with fuming nitric acid, followed by quenching with ice and extraction, produces a mixture of products. nih.gov Flash chromatography can be used to isolate compounds such as 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol and anti-4-Chloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol. nih.gov

The table below details the key products obtained from the reaction of a related adamantane precursor leading to the 2-oxaadamantane system.

Table 1: Synthesis of 2-Oxaadamantane Derivatives from 1,3-dichloro-5,7-dimethyladamantane

| Product Name | Yield | Melting Point (°C) | Analytical Data Highlights |

|---|---|---|---|

| 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | 35% | 82.5–84 | IR (cm⁻¹): 3425 (OH). ¹H NMR (CDCl₃, δ, ppm): 0.96 s (6H, CH₃), 2.70 s (1H, OH), 3.45 s (2H, CH₂Cl). nih.gov |

N-Adamantylated Amide Synthesis and Related Cage Aminoamides

The amino group of this compound serves as a key functional handle for the synthesis of various derivatives, including cage aminoamides and related structures. A primary method for this transformation is the condensation reaction between the amine and a carbonyl compound. mdpi.com

Specifically, novel imine derivatives of 3-aminotricyclo[3.3.1.13,7]decan-1-ol (a synonym for this compound) have been synthesized via condensation with substituted benzaldehydes in an ethanol solvent. mdpi.com This reaction forms a C=N double bond, linking the adamantane cage to an aromatic moiety. The yields of these reactions can be quite high, demonstrating an efficient pathway to N-substituted adamantane derivatives. mdpi.com For example, the reaction with 2,4-dimethoxybenzaldehyde (B23906) resulted in a 96% yield. mdpi.com

The structural confirmation of these products relies on NMR spectroscopy. The ¹H NMR spectra show a characteristic singlet for the imine proton (=CH) at δ 8.51–8.54 ppm, while the ¹³C NMR spectra display the corresponding carbon signal around δ 149.26–149.53 ppm. mdpi.com A singlet for the hydroxyl group proton is also observed in the ¹H NMR spectra. mdpi.com

Table 2: Synthesis of N-Adamantylated Imine Derivatives

| Reactant (Aldehyde) | Product Name | Yield | Spectroscopic Data (ppm) |

|---|---|---|---|

| 4-chlorobenzaldehyde | 3-{[(4-chlorophenyl)methylidene]amino}-5,7-dimethyladamantan-1-ol | 84% | ¹H NMR: δ 8.54 (=CH); ¹³C NMR: δ 149.26 (=CH) mdpi.com |

While direct synthesis of amides from this compound is not detailed in the provided context, a general method for producing N-adamantylated amides involves the adamantylation of primary amides with 1-adamantanol (B105290) in the presence of an acid catalyst. google.com

Stereoselective Synthesis of Adamantane Derivatives

The adamantane cage of this compound is a rigid, symmetric structure. The substitution at the bridgehead positions (C1, C3, C5, C7) introduces the potential for chirality, although the compound is often handled as a racemic mixture. fda.gov

The literature available does not provide specific methods for the stereoselective synthesis of this compound itself. Syntheses of related adamantane amines, such as memantine (1-amino-3,5-dimethyladamantane), typically proceed through non-stereoselective pathways. google.com However, the existence of defined stereoisomers is recognized for related compounds like 3-amino-1-adamantanol, for which specific InChI keys corresponding to distinct stereochemistries have been assigned, indicating that separation or stereospecific synthesis is theoretically possible. sigmaaldrich.com

Currently, research on stereoselective synthesis in this specific class of dimethyl-substituted amino adamantanol is not extensively documented in the searched literature.

Table 3: List of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | 3-aminotricyclo[3.3.1.13,7]decan-1-ol; 7-Hydroxy Memantine | C₁₂H₂₁NO nih.govnih.gov |

| 1,3-dichloro-5,7-dimethyladamantane | C₁₂H₁₈Cl₂ nih.gov | |

| 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | C₁₃H₂₁ClO₂ nih.gov | |

| anti-4-Chloro-3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol | C₁₃H₂₀Cl₂O₂ nih.gov | |

| 5,7-dimethyladamantane-1,3-diyl dinitrate | C₁₂H₁₈N₂O₆ nih.gov | |

| 3-{[(4-chlorophenyl)methylidene]amino}-5,7-dimethyladamantan-1-ol | C₁₉H₂₄ClNO mdpi.com | |

| 3-{[(2,4-dimethoxyphenyl)methylidene]amino}-5,7-dimethyladamantan-1-ol | C₂₁H₂₉NO₃ mdpi.com | |

| 1-adamantanol | Adamantan-1-ol | C₁₀H₁₆O google.com |

| Memantine | 1-amino-3,5-dimethyladamantane | C₁₂H₂₁N google.com |

Structure Activity Relationship Sar and Computational Chemistry Studies

Impact of Adamantane (B196018) Scaffold Modifications on Biological Activity

Modifications to the adamantane scaffold itself, such as the addition of methyl groups, can significantly alter biological activity. A prime example is the transition from amantadine (B194251) to memantine (B1676192) (3,5-dimethyl-1-aminoadamantane). The addition of two methyl groups to the adamantane cage to create memantine substantially improves its binding affinity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Computational studies have identified hydrophobic binding pockets for these methyl groups within the NMDA receptor channel, specifically involving residues A645 on the GluN1 subunit and A644 on the GluN2B subunit. nih.gov However, this enhancement has its limits; the synthesis and testing of a symmetrical trimethyl derivative revealed that adding a third methyl group diminishes this affinity, highlighting a specific spatial requirement for optimal interaction. nih.gov

For 3-Amino-5,7-dimethyladamantan-1-ol, the dimethyl substitution pattern is inherited from its parent compound, memantine, and is crucial for its baseline interaction with targets like the NMDA receptor, even if its own activity is minimal. patsnap.com

Role of Hydroxyl and Amine Functional Groups in Target Binding

The bioactivity of this compound is critically dependent on its two primary functional groups: the amine (-NH₂) and the hydroxyl (-OH) groups.

The amine group is fundamental for the characteristic activity of many aminoadamantanes. In the context of the NMDA receptor, this group is protonated under physiological conditions (forming -NH₃⁺). This positive charge is believed to interact with asparagine residues within the receptor's ion channel, playing a key role in the channel-blocking mechanism. nih.gov Structure-activity relationship studies on memantine have consistently shown that converting this free amine into an amide or other derivatives leads to a significant loss of NMDAR antagonist activity. nih.gov

The hydroxyl group , which distinguishes this compound from memantine, also plays a significant role in modulating its properties. While this hydroxylation is a metabolic step that primarily facilitates excretion, the -OH group can form hydrogen bonds with amino acid residues in protein binding sites. nih.gov For instance, in studies of memantine-related hybrids targeting butyrylcholinesterase (BChE), hydroxyl groups were found to establish hydrogen bonds with different amino acid residues depending on their stereochemistry. nih.gov While this compound itself is considered to have minimal antagonist activity at the NMDA receptor, the presence of the hydroxyl group alters its polarity and potential binding interactions compared to memantine. biorxiv.org In other contexts, modifying this hydroxyl group can change the compound's specificity. For example, replacing the hydroxyl group with an acetamide (B32628) has been shown to enhance microbial target specificity, indicating the -OH group's role in directing target interactions. patsnap.com

Molecular Docking and Dynamics Simulations

Computational simulations are invaluable for predicting and analyzing the binding of small molecules to protein targets. These methods have been applied to understand the potential interactions of this compound and its structural relatives.

While direct molecular docking studies specifically for this compound with acetylcholinesterase are not extensively documented in the literature, research on related memantine-hybrid inhibitors provides significant insights. The active site of AChE is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance.

Docking studies on memantine-tacrine hybrids show the adamantane moiety positioned within the gorge. nih.gov Its bulky, lipophilic nature allows it to establish hydrophobic and van der Waals interactions with aromatic residues lining the gorge, such as Trp86 and Tyr337. The amine group can form crucial interactions, including cation-π interactions with tryptophan residues. Given its structure, this compound would be expected to orient its adamantane cage within the hydrophobic gorge of AChE, while the hydroxyl group could potentially form hydrogen bonds with residues in the active site, such as Asp74 or Tyr124. nih.gov

NMDA Receptor: The interaction between memantine and the NMDA receptor is well-characterized. Memantine acts as an uncompetitive, open-channel blocker. Computational models show it binds within the ion channel pore, effectively blocking the excessive influx of calcium (Ca²⁺) that leads to excitotoxicity. The two methyl groups of the adamantane cage fit into hydrophobic pockets formed by alanine (B10760859) residues (A645 and A644) of the GluN1 and GluN2B subunits, respectively, while the protonated amine group interacts with asparagine residues. nih.govnih.gov

As a primary metabolite of memantine, this compound is one of three polar metabolites that exhibit minimal NMDA receptor antagonist activity. biorxiv.org The introduction of the hydroxyl group increases the molecule's polarity, which likely affects its ability to effectively bind within the hydrophobic channel pore in the same manner as memantine, contributing to its reduced activity.

Voltage-Gated Calcium Channels (VGCCs): There is no significant evidence from computational or experimental studies to suggest a direct, high-affinity interaction between this compound and voltage-gated calcium channels. The primary mechanism of action for its parent compound, memantine, is selective for the NMDA receptor channel, with low affinity for VGCCs at therapeutic concentrations.

Adamantane derivatives have been investigated as potential antiviral agents. One target of interest is the p37 major envelope protein of poxviruses, which is essential for the formation of the viral envelope and subsequent viral spread. The drug tecovirimat (B1682736) targets this protein.

Molecular docking studies have been performed on a virtual library of adamantane-containing compounds against a model of the p37 protein. These simulations identified a binding cavity where the adamantane cage can be accommodated. The presence of the adamantane moiety in a ligand's structure was found to increase the probability of suitable binding to p37. Although these studies did not always show a direct correlation between computed binding energies and in vitro activity, they successfully identified several promising adamantane-based inhibitors. For a molecule like this compound, the adamantane cage would be the primary driver of binding, fitting into the hydrophobic pocket of the p37 protein, with the amino and hydroxyl groups available to form polar contacts with the protein surface.

Table 1: Predicted Binding Interactions of Adamantane Derivatives with Biological Targets

| Target Protein | Ligand Moiety | Key Interacting Residues (Predicted) | Interaction Type | Reference |

|---|---|---|---|---|

| NMDA Receptor | Dimethyladamantane Cage | A645 (GluN1), A644 (GluN2B) | Hydrophobic | nih.gov |

| NMDA Receptor | Amine Group (-NH₃⁺) | Asparagine (Asn) in channel pore | Electrostatic, H-Bond | nih.gov |

| Acetylcholinesterase (AChE) | Adamantane Cage | Trp86, Tyr337 | Hydrophobic, van der Waals | nih.gov |

| Acetylcholinesterase (AChE) | Hydroxyl Group | Asp74, Tyr124 | Hydrogen Bond | nih.gov |

| Poxvirus p37 Protein | Adamantane Cage | Hydrophobic pocket residues | Hydrophobic |

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. While some adamantane-containing compounds, such as vildagliptin (B1682220) and saxagliptin, are known DPP-4 inhibitors, there are no specific molecular docking or experimental studies in the available literature that suggest this compound acts as a DPP-4 inhibitor. Studies have explored the combination of memantine with DPP-4 inhibitors as a potential therapy for Alzheimer's disease in patients with diabetes, but this does not imply a direct inhibitory action of memantine or its metabolites on the DPP-4 enzyme. Therefore, an interaction between this compound and DPP-4 is not supported by current scientific findings.

Quantum Chemical Calculations and Spectroscopic Analysis (e.g., 2D NMR, XRD)

The three-dimensional structure and electronic properties of this compound are fundamental to its interaction with biological targets. These characteristics are investigated using a combination of quantum chemical calculations and advanced spectroscopic techniques.

Quantum Chemical Calculations:

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the molecular geometry, vibrational frequencies, and electronic properties of adamantane derivatives. For this compound, DFT calculations can provide insights into the stable conformations of the molecule, the distribution of electron density, and the energies of its molecular orbitals. These calculations are crucial for understanding how the molecule will interact with its biological targets at a sub-atomic level. For instance, computational studies on the structurally related compound memantine have been used to model its interaction with NMDA receptors. dovepress.com Such simulations help in understanding the kinetic and thermodynamic parameters of the drug-receptor binding, which is essential for explaining its mechanism of action. dovepress.com While specific DFT studies on this compound are not widely published, the methodologies applied to memantine and other adamantanes serve as a clear precedent for future computational investigations. researchgate.netub.edunih.gov

Spectroscopic Analysis:

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for determining the carbon-hydrogen framework. For this compound hydrochloride, some ¹H NMR data has been reported. researchgate.net The rigid nature of the adamantane cage results in a complex but interpretable pattern of signals.

| Proton (¹H) NMR Data for this compound hydrochloride | |---| | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | | 0.83 | s | 6H | CH₃ |

This data is based on the hydrochloride salt of the compound and was reported in DMSO-d₆ as the solvent. researchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For adamantane derivatives, XRD studies reveal precise bond lengths, bond angles, and the conformation of substituents. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and its binding to a receptor. While the crystal structure of this compound itself has not been published, the structure of its close analog, memantine, has been determined in various forms, including its hydrochloride salt and as a co-crystal. ub.edu These studies provide a solid foundation for what can be expected in terms of the adamantane cage's geometry and the spatial arrangement of its substituents.

Chirality and Stereoisomerism in Biological Activity

The introduction of multiple, different substituents onto the adamantane core can lead to the formation of chiral centers and, consequently, stereoisomers. In the case of this compound, the adamantane cage itself can become chiral due to the substitution pattern. The C1, C3, C5, and C7 positions are bridgehead carbons. When these are substituted with four different groups, the molecule becomes chiral.

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Different enantiomers or diastereomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

Preclinical Research and in Vivo Models

Animal Models for Neurodegenerative Disorders

Scopolamine-Induced Dementia Models

Scopolamine, a muscarinic receptor antagonist, is widely used to induce transient cognitive deficits in animal models, mimicking certain aspects of dementia. nih.govnih.gov This model is predicated on the cholinergic hypothesis of memory loss, where disruption of acetylcholine (B1216132) signaling leads to impairments in learning and memory. nih.gov Researchers utilize this model to screen for potential therapeutic agents that can reverse or attenuate these cognitive impairments. Typically, rodents are administered scopolamine, and their performance in various memory tasks, such as the T-maze or novel object recognition tests, is evaluated. Despite the utility of this model, no specific studies have been identified that report the effects of 3-Amino-5,7-dimethyladamantan-1-ol in scopolamine-induced dementia models.

Models of Brain Ischemia (Global Transient Ischemia, Middle Cerebral Artery Occlusion, Hypergravity Ischemia)

Animal models of brain ischemia are crucial for understanding the pathophysiology of stroke and for developing neuroprotective strategies. Common models include global transient ischemia, which mimics cardiac arrest, and focal ischemia models like the middle cerebral artery occlusion (MCAO), which replicates the most common type of human stroke. The MCAO model can be either transient, allowing for reperfusion, or permanent. These models lead to neuronal cell death and neurological deficits that can be quantified. While the neuroprotective potential of NMDA receptor antagonists is an area of interest in ischemia research, specific in vivo studies investigating the efficacy of this compound in any of these brain ischemia models have not been found in the available scientific literature.

In Vivo Antiviral Efficacy Studies

Adamantane (B196018) derivatives have historically played a significant role in antiviral therapy, particularly against influenza A viruses. The mechanism of action of older adamantanes involves the M2 proton channel of the virus.

Influenza A Viral Pneumonia Models

To evaluate the in vivo efficacy of potential antiviral compounds against influenza, animal models, typically mice, are infected with a specific strain of the influenza A virus. These models are designed to develop viral pneumonia, and the effectiveness of a test compound is assessed by measuring outcomes such as viral titers in the lungs, reduction in lung pathology, and improvement in survival rates. While other aminoadamantane derivatives have been tested in such models, there is no published in vivo data on the antiviral efficacy of this compound in influenza A viral pneumonia models.

Pain and Inflammation Models

Preclinical research on pain and inflammation relies on various rodent models to induce and measure nociceptive and inflammatory responses. These models are essential for the discovery and development of new analgesic and anti-inflammatory drugs.

Rodent Models of Nociceptive and Inflammatory Pain

A variety of models are used to study different types of pain. For instance, the administration of substances like formalin or carrageenan into the paw of a rodent can induce localized inflammation and pain-related behaviors, such as licking, flinching, and guarding of the affected paw. Thermal sensitivity can also be assessed using tests like the hot plate or tail-flick test. Although the search for novel analgesics is a very active area of research, there are no specific published studies that have evaluated the effects of this compound in rodent models of nociceptive or inflammatory pain.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications

Research into 3-Amino-5,7-dimethyladamantan-1-ol has primarily focused on its potential in the context of neurodegenerative diseases, particularly Alzheimer's disease. This is largely due to its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps protect neurons from the excitotoxicity caused by excessive glutamate.

Future research is anticipated to broaden the therapeutic scope of this compound. Given its foundational structure, it serves as a valuable building block in the synthesis of more complex organic molecules. Its potential effects on various biological systems are under investigation, including its interactions with different enzymes and receptors beyond the NMDA receptor. The compound is also utilized as a biochemical for proteomics research, suggesting its utility in identifying new protein interactions and cellular pathways, which could, in turn, unveil novel therapeutic targets. scbt.com

Development of Second-Generation Adamantane (B196018) Derivatives with Enhanced Potency and Selectivity

The development of second-generation adamantane derivatives is a key area of research, aimed at improving upon the properties of existing compounds. For this compound, this involves synthesizing new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A primary example is the development of its hydrochloride salt, Memantine (B1676192) Related Compound F. This salt form exhibits enhanced water solubility compared to the free base, a critical property for improving bioavailability and suitability for pharmaceutical formulations.

Comparative studies with other adamantane derivatives provide insight into how structural modifications influence biological activity. For instance, the addition of the two methyl groups in this compound increases its lipophilicity compared to 3-Amino-1-adamantanol, which can affect how the molecule interacts with biological membranes and receptors. sigmaaldrich.com Future research will likely focus on strategic modifications to the adamantane cage, such as altering substituent groups to fine-tune the compound's binding affinity for specific receptor subtypes, thereby enhancing its therapeutic efficacy and reducing potential off-target effects.

Targeting of Additional Biological Pathways and Receptors

The principal biological activity of this compound identified to date is the modulation of the glutamatergic system via NMDA receptor antagonism. This pathway is crucial in synaptic transmission and plasticity, and its dysfunction is implicated in various neurological disorders.

However, the future of adamantane research involves looking beyond this primary target. The unique three-dimensional structure of the adamantane nucleus makes it an attractive scaffold for designing ligands that can interact with a variety of biological targets. Future investigations may explore whether this compound or its derivatives can modulate other receptor systems, such as other ion channels, G-protein coupled receptors (GPCRs), or enzyme systems that may be relevant to a wider range of diseases. Its use in proteomics can facilitate the discovery of these new interactions. scbt.com

Advanced Methodologies for Structural Elucidation and Mechanism of Action Studies

A thorough understanding of a compound's three-dimensional structure and its mechanism of action is fundamental for drug development. For this compound, advanced analytical techniques are being employed for its characterization.

Predicted Collision Cross-Section (CCS) values are used to provide insights into the molecule's structural compactness. nih.govuni.lu These values are calculated for various adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺), offering a sophisticated method for its structural confirmation. uni.lu Furthermore, detailed analysis of its physicochemical properties, such as its logP value of 2.51 which indicates moderate lipophilicity, helps in predicting its behavior in biological systems. As a known impurity of Memantine, its precise structural and chemical identification is critical for pharmaceutical quality control. pharmaffiliates.comnih.gov

Future studies will likely involve more advanced computational modeling and simulation to predict how the compound binds to its receptor targets at an atomic level. These in silico methods, combined with experimental techniques like X-ray crystallography and cryo-electron microscopy, will provide a more detailed picture of its mechanism of action and guide the rational design of more effective second-generation derivatives.

Translational Research and Clinical Development Pathways

Currently, this compound is available for research purposes and is not intended for direct diagnostic or therapeutic use in humans. scbt.com Its most prominent role in a clinical context is as a reference standard and known impurity of Memantine (Memantine Impurity IV). pharmaffiliates.comnih.gov

The translational pathway for this compound is therefore closely linked to the pharmaceutical manufacturing and quality control of Memantine. Ensuring the purity of the active pharmaceutical ingredient is a critical regulatory requirement, and reference standards like this compound are essential for developing and validating analytical methods to detect and quantify impurities.

Any future clinical development of this compound as a standalone therapeutic would require extensive preclinical studies to establish a comprehensive efficacy and safety profile, followed by a structured clinical trial program. This would involve a significant investment in research to explore its potential beyond its current role as a chemical intermediate and reference material.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5,7-dimethyladamantan-1-ol?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with this compound in anhydrous dimethylformamide (DMF) using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent. Reaction optimization includes maintaining ambient temperature and stoichiometric control (1.2 equiv. EDCI, 1.06 equiv. amine) to maximize yield .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for functional group identification and thin-layer chromatography (TLC) for reaction monitoring. Purity assessment employs high-performance liquid chromatography (HPLC) with UV detection. Batch-specific analytical certificates are recommended for validation, as seen in pharmaceutical reference standards .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Respiratory Protection : Use P95 or P1 particle filters for low exposure; OV/AG/P99 respirators for higher concentrations.

- Ventilation : Ensure fume hoods or local exhaust systems to prevent inhalation of aerosols.

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Anhydrous DMF minimizes side reactions.

- Catalyst Tuning : Adjust EDCI stoichiometry (1.2–1.5 equiv.) to enhance coupling efficiency.

- Purification : Recrystallization from toluene or column chromatography improves purity (>95%). Comparative studies with other adamantane derivatives (e.g., 3,5,7-trimethyladamantan-1-amine) suggest solvent polarity adjustments can reduce byproduct formation .

Q. How do structural modifications of this compound influence its biological activity?

- Methodological Answer : Substituent effects are assessed via:

- Functional Group Interconversion : Oxidation of hydroxymethyl groups to carboxylic acids or aldehydes alters solubility and receptor binding.

- Bioactivity Assays : In vitro enzyme inhibition (e.g., Staphylococcus aureus sortase A) and cytotoxicity screening (MTT assays) quantify structure-activity relationships (SAR). For example, replacing the hydroxyl group with acetamide (N-(3-amino-5,7-dimethyladamantan-1-yl)acetamide) enhances microbial target specificity .

Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives?

- Methodological Answer : Contradictions arise from variations in experimental models (e.g., in vitro vs. in vivo) or substituent configurations. Strategies include:

- Comparative SAR Studies : Systematic testing of analogs (e.g., memantine derivatives) under standardized conditions.

- Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity for neurological targets (e.g., NMDA receptors).

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and FDA GSRS to identify confounding factors .

Q. What role does this compound play in neurological research?

- Methodological Answer : The compound’s structural similarity to memantine (a NMDA receptor antagonist) enables its use as a reference standard in Alzheimer’s disease studies. Experimental protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.